N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine
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Overview
Description
N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by alkylation and arylation steps to introduce the ethyl, methyl, and phenyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or arylated derivatives .
Scientific Research Applications
N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular processes. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with an oxygen atom in the ring, known for its diverse biological activities.
Phenylpyridazine: A compound with phenyl groups attached to the pyridazine ring.
Uniqueness
N-Ethyl-5-methyl-3,6-diphenylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and phenyl groups enhances its potential for various applications compared to simpler pyridazine derivatives .
Properties
CAS No. |
60326-06-9 |
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Molecular Formula |
C19H19N3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-ethyl-5-methyl-3,6-diphenylpyridazin-4-amine |
InChI |
InChI=1S/C19H19N3/c1-3-20-18-14(2)17(15-10-6-4-7-11-15)21-22-19(18)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,20,21) |
InChI Key |
HLRRFITWSQIAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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